molecular formula C14H9F3N2 B8164019 4'-Amino-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile

4'-Amino-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile

Cat. No.: B8164019
M. Wt: 262.23 g/mol
InChI Key: KMCQLWOGTUFQDE-UHFFFAOYSA-N
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Description

4’-Amino-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbonitrile is a chemical compound with the molecular formula C14H9F3N2 It is characterized by the presence of an amino group, a trifluoromethyl group, and a carbonitrile group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Amino-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbonitrile typically involves a multi-step process. One common method starts with m-trifluoromethyl fluorobenzene as the main raw material. The process includes three key steps:

Industrial Production Methods

The industrial production of 4’-Amino-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbonitrile follows similar synthetic routes but is optimized for large-scale production. The process involves the use of readily available reagents and conditions that ensure high yield and purity. The total yield of the product can reach 73-75%, with a purity of over 99% .

Chemical Reactions Analysis

Types of Reactions

4’-Amino-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

Scientific Research Applications

4’-Amino-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Amino-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it can inhibit the growth of cancer cells by interfering with cellular signaling pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, while the amino and cyano groups facilitate binding to target proteins .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-(trifluoromethyl)benzonitrile: Similar structure but lacks the biphenyl moiety.

    2,2’-Bis(trifluoromethyl)-4,4’-diaminobiphenyl: Contains two trifluoromethyl groups and two amino groups but lacks the cyano group.

Uniqueness

4’-Amino-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbonitrile is unique due to the combination of its functional groups and biphenyl structure. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications .

Properties

IUPAC Name

4-[4-amino-2-(trifluoromethyl)phenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2/c15-14(16,17)13-7-11(19)5-6-12(13)10-3-1-9(8-18)2-4-10/h1-7H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCQLWOGTUFQDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=C(C=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound is prepared as described in Example 13 but using 5-amino-3-bromobenzotrifluoride (OAKWOOD PRODUCTS; Inc.) and 1.5 equiv of 4-cyanophenylboronic acid (MATRIX SCIENTIFIC). Silica gel column chromatography purification (Hexane/EtOAc, 4:1) provides the title compound as a white solid: ES-MS: 262.0 [M-H]−; single peak at tR=4.37 min (System 1); Rf=0.09 (Hexane/EtOAc, 4:1).
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